molecular formula C16H17NO B12916767 2-Methyl-3,5-diphenylisoxazolidine CAS No. 69502-76-7

2-Methyl-3,5-diphenylisoxazolidine

Cat. No.: B12916767
CAS No.: 69502-76-7
M. Wt: 239.31 g/mol
InChI Key: SDUNOOIPTLCXBI-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diphenylisoxazolidine is a heterocyclic organic compound belonging to the isoxazolidine family. Isoxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two phenyl groups and a methyl group attached to the isoxazolidine ring, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenylisoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between a nitrone and an olefin. For instance, the reaction of C, N-diarylnitrones with 3,5-dimethylacryloylpyrazole olefin using a nickel (II) catalyst can yield the desired isoxazolidine with high regioselectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,5-diphenylisoxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups like halides or amines.

Scientific Research Applications

2-Methyl-3,5-diphenylisoxazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-diphenylisoxazolidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methyl-3,5-diphenylisoxazole
  • 2-Methyl-3,5-diphenylpyrazolidine
  • 2-Methyl-3,5-diphenylthiazolidine

Comparison: Compared to these similar compounds, 2-Methyl-3,5-diphenylisoxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

69502-76-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-3,5-diphenyl-1,2-oxazolidine

InChI

InChI=1S/C16H17NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3

InChI Key

SDUNOOIPTLCXBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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